

Spectroscopic Data for (5-Bromothiazol-4-yl)methanol: A Comprehensive Guide

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Compound of Interest

Compound Name: (5-Bromothiazol-4-yl)methanol

CAS No.: 912639-68-0

Cat. No.: B1444420

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Despite a comprehensive search of available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, and MS) for **(5-Bromothiazol-4-yl)methanol** could not be located. As a result, the creation of an in-depth technical guide with experimental protocols and data analysis is not possible at this time.

This document serves to outline the information that was accessible and to provide a framework for the type of data required for a complete spectroscopic characterization of this compound.

Compound Identification

Chemical Name: **(5-Bromothiazol-4-yl)methanol**

Molecular Formula: C₄H₄BrNOS

Molecular Weight: 194.05 g/mol

Chemical Structure:

Caption: Molecular Structure of **(5-Bromothiazol-4-yl)methanol**

While specific data for **(5-Bromothiazol-4-yl)methanol** is unavailable, data for its isomers, such as (4-Bromothiazol-5-yl)methanol and (2-Bromo-4-methylthiazol-5-yl)methanol, are mentioned in various chemical supplier databases. This suggests that spectroscopic data for similar compounds is being generated and may become available in the future.

Required Spectroscopic Data for a Complete Technical Guide

A comprehensive technical guide for researchers, scientists, and drug development professionals would necessitate the following spectroscopic data and analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR): This would provide information on the chemical environment of the hydrogen atoms in the molecule. Key data points would include:
 - Chemical shifts (δ) in ppm.
 - Integration values to determine the ratio of protons.
 - Multiplicity (singlet, doublet, triplet, etc.) to understand proton coupling.
 - Coupling constants (J) in Hz to determine the spatial relationship between protons.
- ¹³C NMR (Carbon-13 NMR): This technique would identify the different carbon environments within the molecule. The essential data would be the chemical shifts (δ) in ppm for each unique carbon atom.

Typical Experimental Protocol for NMR:

A detailed protocol would include:

- Sample Preparation: Dissolving a precisely weighed sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Use of a high-field NMR spectrometer (e.g., 400 or 500 MHz).

- **Data Acquisition:** Setting parameters such as the number of scans, relaxation delay, and pulse sequence.
- **Data Processing:** Fourier transformation of the raw data, followed by phasing and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the functional groups present in **(5-Bromothiazol-4-yl)methanol**. The spectrum would show absorption bands corresponding to specific vibrational frequencies of chemical bonds. Key expected absorptions would include:

- **O-H stretch:** A broad band typically in the region of 3200-3600 cm^{-1} , characteristic of the alcohol group.
- **C-H stretches:** Absorptions for aromatic and aliphatic C-H bonds.
- **C=N and C=C stretches:** Bands associated with the thiazole ring.
- **C-O stretch:** An absorption in the region of 1000-1300 cm^{-1} .
- **C-Br stretch:** Typically found in the lower frequency region of the spectrum.

Typical Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use of a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Collection of an interferogram and subsequent Fourier transformation to obtain the spectrum.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. Key data points would be:

- **Molecular Ion Peak (M^+):** A peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic $M+2$ peak of nearly equal intensity due to the natural isotopic abundance of ^{79}Br and ^{81}Br .
- **Fragmentation Pattern:** Analysis of the fragment ions to deduce the structure of the molecule.

Typical Experimental Protocol for Mass Spectrometry:

- **Ionization Method:** Choice of an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analyzer:** Use of a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** Interpretation of the resulting mass spectrum to determine the molecular weight and fragmentation pathways.

Conclusion and Future Outlook

The lack of publicly available spectroscopic data for **(5-Bromothiazol-4-yl)methanol** highlights a gap in the scientific literature and chemical databases. For researchers working with this compound, the generation and publication of this data would be a valuable contribution to the chemical science community. A complete spectroscopic dataset is essential for unambiguous structure confirmation, purity assessment, and as a reference for future synthetic and medicinal chemistry efforts involving this molecule. Researchers in possession of this compound are encouraged to perform these analyses and disseminate the results.

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